

Application Notes and Protocols: Cell-Based Assay Design Using NF157

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Compound of Interest

Compound Name: NF157

Cat. No.: B10771125

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Introduction

NF157 is a potent and selective antagonist of the P2Y₁₁ receptor, a G-protein coupled receptor (GPCR) activated by extracellular ATP.^{[1][2][3][4]} The P2Y₁₁ receptor is unique among P2Y receptors as it couples to both G_s and G_q proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This dual signaling results in increased intracellular cyclic AMP (cAMP) and calcium (Ca²⁺) levels. P2Y₁₁ receptors are expressed in various immune cells, including macrophages and lymphocytes, and are implicated in modulating inflammatory responses. **NF157**'s ability to selectively block this receptor makes it a valuable tool for investigating the physiological and pathological roles of P2Y₁₁ and for the development of novel therapeutics targeting this pathway.

These application notes provide detailed protocols for designing and performing cell-based assays to characterize the inhibitory activity of **NF157** on P2Y₁₁ receptor signaling. The protocols cover key functional readouts, including cAMP accumulation, intracellular calcium mobilization, and downstream NF-κB signaling.

Mechanism of Action

NF157 is a competitive antagonist of the P2Y₁₁ receptor. It binds to the receptor and prevents the binding of its natural ligand, ATP, thereby inhibiting downstream signaling cascades. The

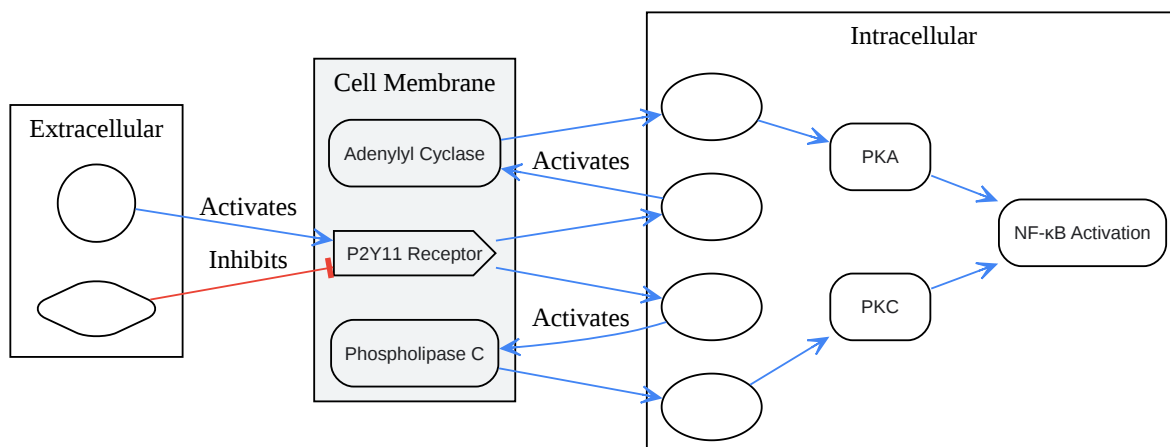
primary signaling pathways initiated by P2Y11 activation are the Gs/adenylyl cyclase/cAMP pathway and the Gq/phospholipase C/IP3/Ca²⁺ pathway.[\[1\]](#)[\[5\]](#)

Data Presentation

The inhibitory activity of **NF157** can be quantified and compared across different assays and cell types. The following table summarizes the reported potency of **NF157**.

Parameter	Receptor	Value	Cell Line/System	Reference
IC50	P2Y11	463 nM	Recombinant systems	[2] [4]
pKi	P2Y11	7.35	Recombinant systems	[2] [3]
Ki	P2Y11	44.3 nM	Recombinant systems	[2] [3]
IC50	P2Y1	1811 μ M	Recombinant systems	[2] [3]
IC50	P2Y2	170 μ M	Recombinant systems	[2] [3]

Signaling Pathway Diagram



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Caption: P2Y11 receptor signaling and inhibition by **NF157**.

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of **NF157** to inhibit agonist-induced cAMP production in cells expressing the P2Y11 receptor.

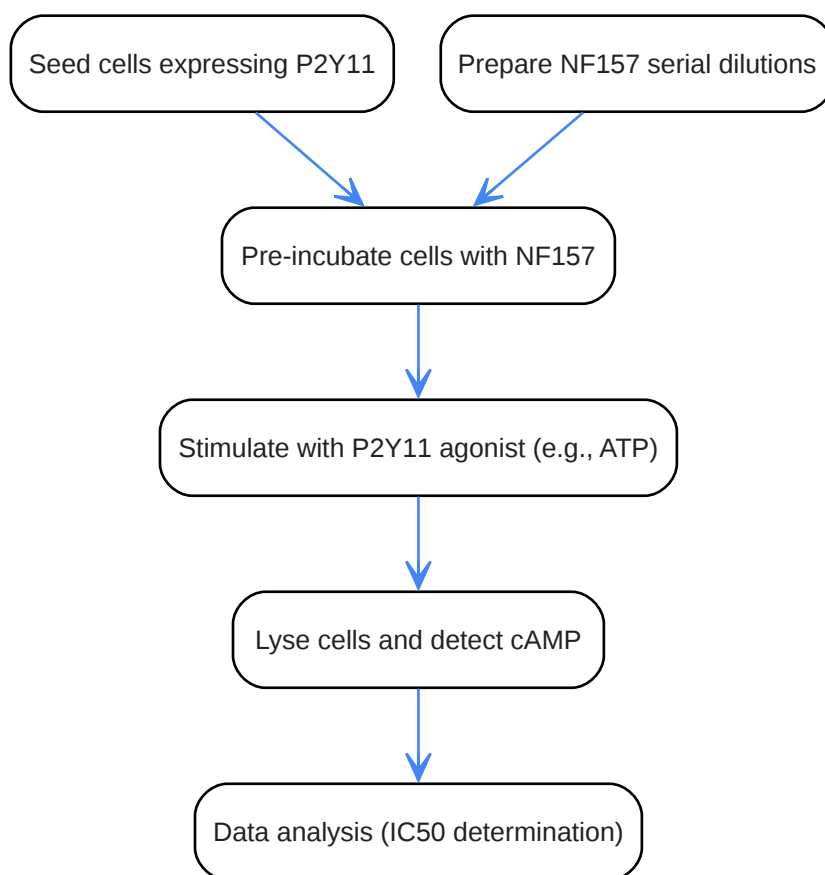
Materials:

- Cells expressing P2Y11 receptor (e.g., THP-1, HEK293-P2Y11)
- Cell culture medium
- P2Y11 agonist (e.g., ATP, ATPyS)
- **NF157**
- cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

- 384-well or 96-well microplates
- Plate reader capable of detecting the assay signal

Protocol:

- Cell Seeding: Seed cells into a 96-well or 384-well plate at a density optimized for your cell type and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of **NF157** in assay buffer.
- Pre-incubation with **NF157**: Remove the culture medium and add the **NF157** dilutions to the cells. Incubate for 30 minutes at 37°C.[\[6\]](#)[\[7\]](#)
- Agonist Stimulation: Add a P2Y11 agonist (e.g., ATP at a final concentration of 10-100 μ M) to the wells and incubate for 10-30 minutes at 37°C.[\[6\]](#)
- Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP concentration against the log concentration of **NF157** and fit the data to a four-parameter logistic equation to determine the IC50 value.



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Caption: Workflow for the cAMP accumulation assay.

Intracellular Calcium Mobilization Assay

This assay measures the ability of **NF157** to block agonist-induced increases in intracellular calcium.

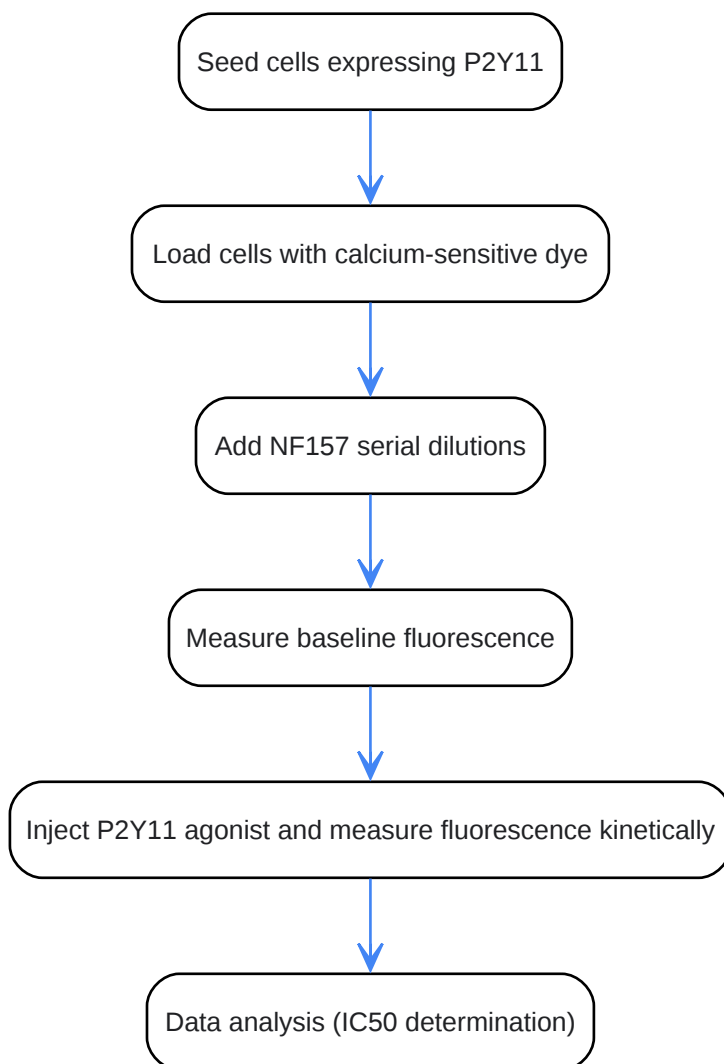
Materials:

- Cells expressing P2Y11 receptor
- Cell culture medium
- P2Y11 agonist (e.g., ATP)
- **NF157**

- Calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1)[8][9][10]
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- 96-well or 384-well black, clear-bottom microplates
- Fluorescence plate reader with kinetic reading capabilities

Protocol:

- Cell Seeding: Seed cells into a black, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
- Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[10]
- Compound Addition: Add serial dilutions of **NF157** to the wells.
- Baseline Reading: Measure the baseline fluorescence for a short period using a kinetic plate reader.
- Agonist Injection and Reading: Inject the P2Y11 agonist into the wells while continuously measuring the fluorescence signal.
- Data Analysis: Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log concentration of **NF157** to determine the IC50 value.



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Caption: Workflow for the intracellular calcium mobilization assay.

NF-κB Reporter Assay

This assay determines the effect of **NF157** on the downstream activation of the NF-κB signaling pathway.

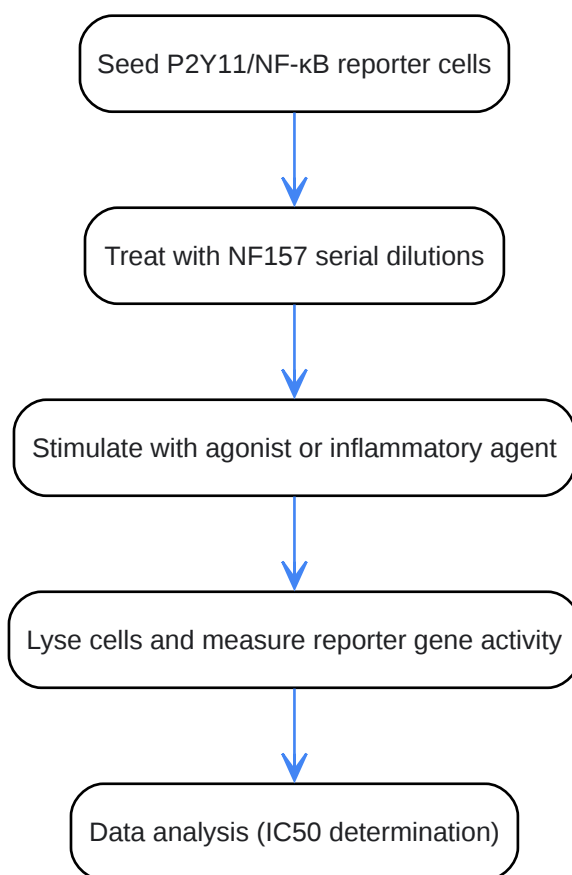
Materials:

- Cells co-expressing the P2Y11 receptor and an NF-κB-driven reporter gene (e.g., luciferase or GFP)

- Cell culture medium
- P2Y11 agonist (e.g., ATP) or an inflammatory stimulus (e.g., TNF- α)
- **NF157**
- Reporter gene assay system (e.g., luciferase assay reagent)
- White, opaque 96-well plates
- Luminometer or fluorescence plate reader

Protocol:

- Cell Seeding: Seed the reporter cell line into a white, opaque 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of **NF157** for 1 hour.[\[11\]](#)
- Stimulation: Add the P2Y11 agonist or inflammatory stimulus to the wells and incubate for a period determined by the specific cell line and reporter kinetics (typically 6-24 hours).[\[11\]](#)
- Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
- Data Analysis: Normalize the reporter signal to a control (e.g., untreated cells) and plot the normalized signal against the log concentration of **NF157** to determine the IC50 value.



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Caption: Workflow for the NF-κB reporter assay.

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